

Application Notes and Protocols: Formylation of 1,5-Dimethylimidazole

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

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Abstract

This document provides a detailed protocol for the formylation of 1,5-dimethylimidazole to synthesize **1,5-dimethyl-1H-imidazole-4-carbaldehyde**. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds.[1] The recommended method is the Vilsmeier-Haack reaction, a widely used and efficient process for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3] The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes.

Introduction

Imidazole derivatives are significant scaffolds in medicinal chemistry and drug development. The introduction of a formyl group onto the imidazole ring provides a versatile handle for further chemical transformations, enabling the synthesis of a wide array of complex molecules.[1] The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group onto electron-rich rings.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [2][4] This electrophilic reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.[2]

[4] For 1,5-dimethylimidazole, the formylation is expected to occur at the C4 position due to the directing effects of the methyl groups and the inherent reactivity of the imidazole ring.

Data Presentation

The following table summarizes the expected quantitative data for the formylation of 1,5-dimethylimidazole via the Vilsmeier-Haack reaction. The yield is based on a general procedure for the formylation of an aromatic substrate and may vary depending on specific experimental conditions.[4]

Parameter	Value	Reference
Product Name	1,5-Dimethyl-1H-imidazole-4-carbaldehyde	[1]
Molecular Formula	C ₆ H ₈ N ₂ O	[1]
Molecular Weight	124.14 g/mol	[1]
Appearance	Light yellow to off-white solid	[1]
Expected Yield	~77%	[4]
Purity (typical)	≥ 99% (HPLC)	[1]

Experimental Protocol

This protocol is based on established Vilsmeier-Haack formylation procedures for electron-rich heteroaromatic compounds.[4]

Materials:

- 1,5-Dimethylimidazole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous

- Sodium acetate (NaOAc)
- Deionized water
- Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle or oil bath
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

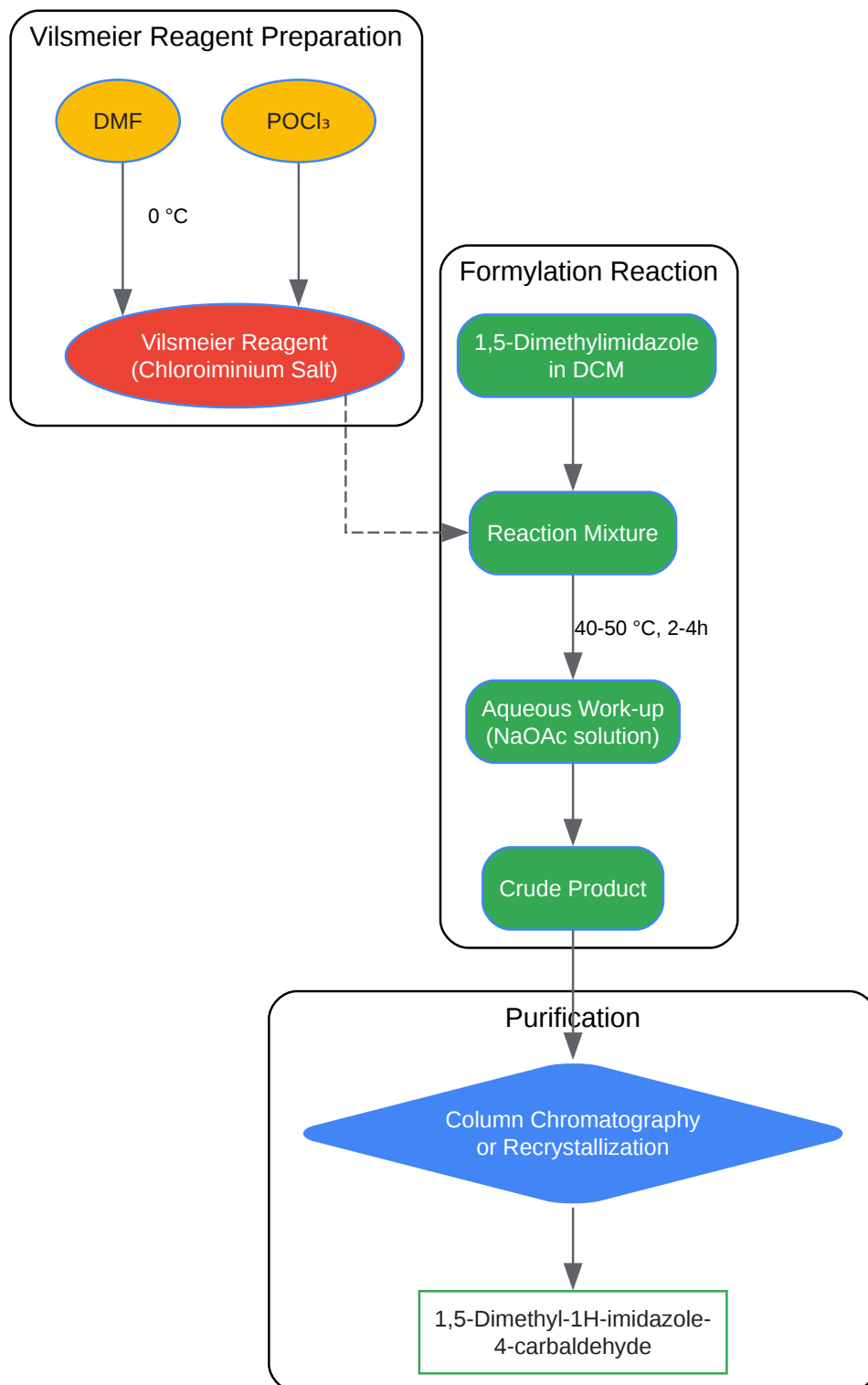
- Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.^{[2][4]}

- Formylation Reaction: Dissolve 1,5-dimethylimidazole (1 equivalent) in anhydrous dichloromethane.
- Add the solution of 1,5-dimethylimidazole to the freshly prepared Vilsmeier reagent at 0 °C.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
- Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).
- Stir the mixture vigorously for 30 minutes.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **1,5-dimethyl-1H-imidazole-4-carbaldehyde** can be purified by column chromatography on silica gel or by recrystallization to yield a light yellow to off-white solid.^[1]

Visualizations

Signaling Pathway/Experimental Workflow:

Experimental Workflow for the Formylation of 1,5-Dimethylimidazole

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Caption: Workflow for the Vilsmeier-Haack formylation of 1,5-dimethylimidazole.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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